CID 13094726
Description
CID 13094726 is a chemical compound cataloged in PubChem, a widely recognized database for chemical structures and properties. For instance, CID 46907796 (a structurally similar Nrf2 inhibitor) and oscillatoxin derivatives (CIDs 101283546, 185389, etc.) highlight the importance of structural motifs in determining biological activity . This compound’s inclusion in PubChem implies its relevance in pharmaceutical, environmental, or biochemical research, though further characterization (e.g., molecular formula, spectral data) is required for definitive classification.
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-4-5-6(2)7(3)8/h5-6H,1H2,2-3H3 |
InChI Key |
YKDYYUZONCSZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C=C)C(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 13094726 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 13094726 has a wide range of scientific research applications. It is used in chemistry for various synthetic processes, in biology for studying molecular interactions, in medicine for potential therapeutic applications, and in industry for the development of new materials and products .
Mechanism of Action
The mechanism of action of CID 13094726 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares CID 13094726 with structurally or functionally related compounds based on available evidence:

*Inferred from analogous CID analysis methods .
Key Findings
Structural Diversity: Oscillatoxin derivatives (e.g., CID 101283546) exhibit complex polyketide backbones, contrasting with colchicine’s tropolone ring system .
Functional Overlap : Nrf2 inhibitors like ChEMBL 1724922 share mechanistic similarities with oscillatoxin D (both modulate oxidative stress pathways), whereas colchicine targets cytoskeletal dynamics . This compound’s role in such pathways is unconfirmed but could be hypothesized via network pharmacology approaches .
Analytical Challenges: this compound’s characterization likely requires advanced techniques such as source-induced CID in ESI-MS for fragmentation patterns, as demonstrated in ginsenoside analysis .
Q & A
Q. How to formulate hypotheses about this compound’s off-target effects using computational docking?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
